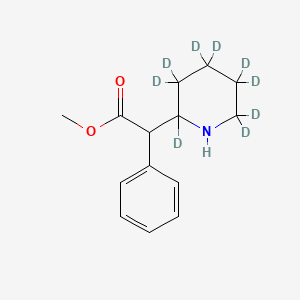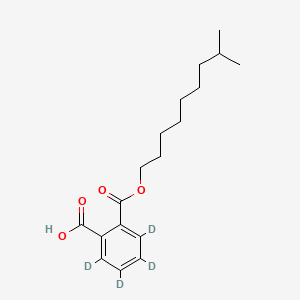
Monoisodecyl Phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a stable isotope-labeled compound with the molecular formula C18H22D4O4 and a molecular weight of 310.42 g/mol . This compound is primarily used as a reference material in analytical chemistry, particularly in the study of phthalate contamination in various products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoisodecyl Phthalate-d4 is synthesized through the esterification of phthalic acid with isodecanol-d4. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phthalic acid and isodecanol-d4 into a reactor, along with the catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Monoisodecyl Phthalate-d4 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and isodecanol-d4.
Oxidation: This compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isodecyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and isodecanol-d4.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Monoisodecyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalates in environmental and biological samples.
Environmental Studies: Helps in tracing the sources and pathways of phthalate contamination in the environment.
Toxicology: Used in studies to understand the toxicokinetics and toxicodynamics of phthalates in biological systems.
Material Science: Employed in the study of the migration of phthalates from plastic materials into food and beverages.
Mecanismo De Acción
Monoisodecyl Phthalate-d4, like other phthalates, exerts its effects by interacting with nuclear receptors and disrupting endocrine functions. It can bind to and activate peroxisome proliferator-activated receptors (PPARs), leading to alterations in gene expression and metabolic processes. Additionally, it can interfere with the hypothalamic-pituitary-gonadal axis, affecting hormone synthesis and regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl Phthalate (DEP)
- Dibutyl Phthalate (DBP)
- Diisobutyl Phthalate (DiBP)
- Bis(2-ethylhexyl) Phthalate (DEHP)
- Diisononyl Phthalate (DINP)
Uniqueness
Monoisodecyl Phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods. This labeling allows for precise quantification and differentiation from non-deuterated phthalates in complex mixtures .
Propiedades
Fórmula molecular |
C18H26O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
Clave InChI |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC(C)C)[2H])[2H] |
SMILES canónico |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


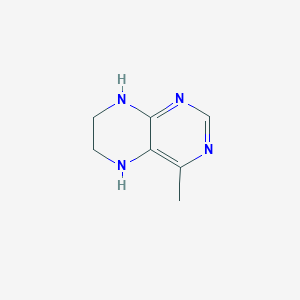
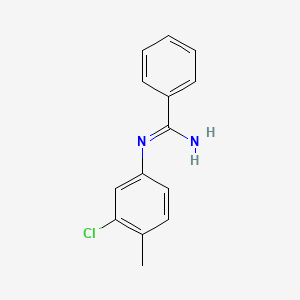
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
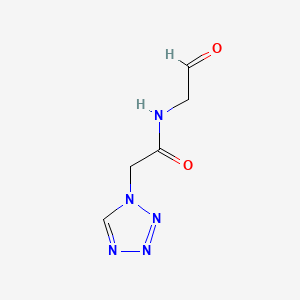
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
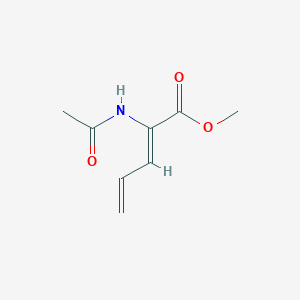
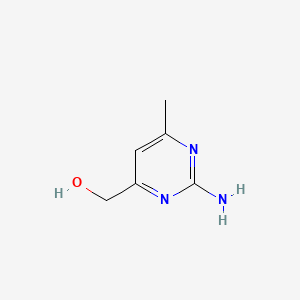
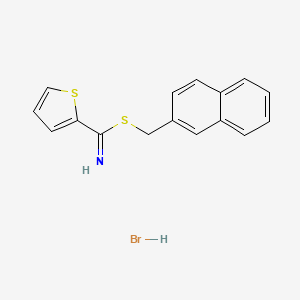
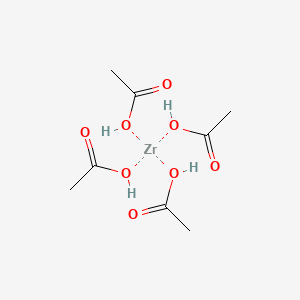

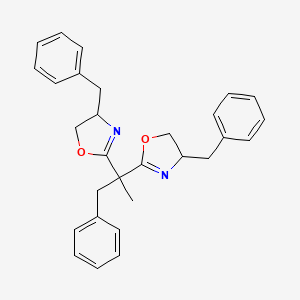
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
